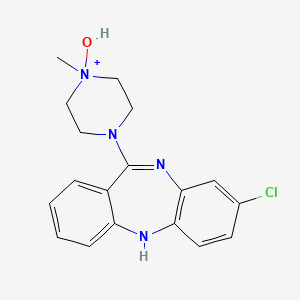
N-oxideclozapine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clozapine N-oxide is a principal metabolite of the atypical antipsychotic clozapine, formed via hepatic cytochrome P450 (CYP)-mediated N-oxidation. It is structurally characterized by the addition of an oxygen atom to the piperazine nitrogen of clozapine . Unlike the parent drug, clozapine N-oxide exhibits minimal pharmacological activity at dopamine (D1, D2) and serotonin (5-HT2) receptors . However, its pharmacokinetic properties, including reversible interconversion with clozapine and variable metabolic clearance, have made it a subject of interest in drug monitoring and chemogenetic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-oxideclozapine involves the oxidation of clozapine. The process typically uses oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to introduce the N-oxide functional group into the clozapine molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
N-oxideclozapine undergoes several types of chemical reactions, including:
Oxidation: The primary reaction for its synthesis.
Reduction: Can be reduced back to clozapine under specific conditions.
Substitution: Involves the replacement of functional groups in the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, dichloromethane.
Major Products
Oxidation: Produces this compound.
Reduction: Reverts to clozapine.
Substitution: Produces various derivatives depending on the substituents introduced.
Scientific Research Applications
N-oxideclozapine is extensively used in scientific research, particularly in the field of neuroscience. Its primary application is in chemogenetics, where it serves as a ligand for DREADDs. This allows researchers to selectively activate or inhibit specific neuronal populations to study their functions and interactions .
In addition to neuroscience, this compound is used in:
Pharmacological Studies: To investigate the pharmacokinetics and pharmacodynamics of clozapine and its metabolites.
Behavioral Research: To study the effects of neuronal activation on behavior.
Drug Development: As a tool to develop and test new therapeutic agents targeting specific receptors.
Mechanism of Action
N-oxideclozapine exerts its effects by binding to DREADDs, which are modified G protein-coupled receptors. Upon binding, it activates these receptors, leading to the initiation of intracellular signaling pathways. This activation can result in various cellular responses, depending on the type of DREADD and the signaling pathway involved .
Comparison with Similar Compounds
Metabolic Pathways and Stability
Clozapine undergoes extensive hepatic metabolism via CYP1A2, CYP3A4, and other isoforms, producing several metabolites:
- Norclozapine (N-desmethylclozapine): Formed via demethylation, retains significant D2/5-HT2 receptor affinity .
- Clozapine N-oxide : Generated via CYP3A4-mediated N-oxidation; stable but reversible under reducing conditions (e.g., NADPH or ascorbic acid) .
- Hydroxylated metabolites : Includes 7-hydroxyclozapine and 8-hydroxyclozapine, which undergo phase II conjugation .
Key Differences :
- Reversibility: Clozapine N-oxide can revert to clozapine in vivo, complicating pharmacokinetic models, whereas norclozapine and hydroxylated metabolites are irreversible end-products .
- Detection Variability : Electrochemical systems (EC-MS) may fail to detect clozapine N-oxide due to low formation rates, unlike microsomal assays .
Pharmacological Activity
- Receptor Binding : Clozapine N-oxide lacks the charged head-group required for interactions with key residues (e.g., Asp3.32 in hM3-R), rendering it inactive .
Pharmacokinetics and Clinical Implications
- In dogs, clozapine N-oxide reaches peak plasma concentrations faster than clozapine (10 min vs. 1 h post-IV) due to rapid reduction .
Drug-Drug Interactions : Co-administration with herbal extracts (e.g., Fructus Gardeniae) alters clozapine N-oxide clearance in rats, suggesting CYP modulation .
Analytical and Extraction Considerations
- Extraction Efficiency: Clozapine N-oxide requires alkaline conditions (Procedure I) for optimal recovery from serum, contrasting with norclozapine, which is efficiently extracted under neutral conditions (Procedure II) .
- MS Detection : Data-dependent neutral gain MS3 distinguishes clozapine N-oxide from clozapine via functional group-specific ion-molecule reactions .
Properties
Molecular Formula |
C18H20ClN4O+ |
|---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
3-chloro-6-(4-hydroxy-4-methylpiperazin-4-ium-1-yl)-11H-benzo[b][1,4]benzodiazepine |
InChI |
InChI=1S/C18H20ClN4O/c1-23(24)10-8-22(9-11-23)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18/h2-7,12,20,24H,8-11H2,1H3/q+1 |
InChI Key |
GAJYCGWBHYOPMT-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















